2-(3,4-dimethoxyphenyl)-1H-benzimidazole chemical structure
2-(3,4-dimethoxyphenyl)-1H-benzimidazole chemical structure
Topic: 2-(3,4-dimethoxyphenyl)-1H-benzimidazole chemical structure Content Type: In-depth technical guide.
Architecture, Synthesis, and Pharmacological Potential
Executive Summary
The compound 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (C₁₅H₁₄N₂O₂) represents a critical scaffold in medicinal chemistry, merging the privileged benzimidazole core with a lipophilic, electron-rich 3,4-dimethoxyphenyl moiety.[1] This structural fusion confers unique physicochemical properties, making it a valuable intermediate in the development of antimicrobial, anticancer, and kinase-inhibiting therapeutics. This guide provides a rigorous technical analysis of its chemical architecture, validated synthetic protocols, spectroscopic characterization, and biological applications.
Part 1: Chemical Architecture & Properties
1.1 Structural Analysis
The molecule consists of a benzimidazole ring system fused to a phenyl ring substituted with two methoxy groups at the meta and para positions.
-
Core Scaffold: 1H-Benzimidazole (fused benzene and imidazole rings).
-
Substituent: 3,4-Dimethoxyphenyl group at the C2 position.[2]
-
Tautomerism: The imidazole nitrogen protons undergo rapid tautomeric exchange (
) in solution, rendering the 5- and 6-positions of the benzimidazole ring equivalent on the NMR time scale unless substituted.
1.2 Crystallographic Data
X-ray diffraction studies reveal the solid-state organization of the molecule, which is critical for understanding its solubility and bioavailability.
-
Crystal System: Orthorhombic
-
Space Group: Pna2₁ (or similar non-centrosymmetric group depending on polymorph)
-
Packing Interactions: The crystal lattice is stabilized by intermolecular
hydrogen bonds, forming infinite chains. Notably, stacking interactions are often minimal due to the twisted dihedral angle between the benzimidazole and phenyl planes (approx. 26.5°), which disrupts planarity.
Table 1: Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| Appearance | Light yellow crystalline solid / slabs |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N, 2x OMe) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
Part 2: Synthetic Methodologies
The synthesis of 2-arylbenzimidazoles is a classic transformation. The most robust, high-yield, and "green" protocol involves the oxidative condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde.
2.1 Validated Protocol: Sodium Metabisulfite Mediated Synthesis
This method avoids harsh acids and high temperatures, using sodium metabisulfite (
Reaction Scheme:
-
Adduct Formation: Aldehyde +
Bisulfite adduct. -
Condensation: Adduct + o-Phenylenediamine
Dihydrobenzimidazole intermediate. -
Oxidative Aromatization: Dihydrobenzimidazole
Benzimidazole product.
Step-by-Step Experimental Protocol:
-
Reagents:
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
3,4-Dimethoxybenzaldehyde (10 mmol, 1.66 g)
-
Sodium Metabisulfite (
) (10 mmol, 1.90 g) -
Solvent: DMF (Dimethylformamide) or Ethanol/Water (30 mL)
-
-
Procedure:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/cold water (approx. 100 mL).
-
Stir vigorously; a precipitate will form.
-
Filter the solid and wash with cold water.[5]
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield light yellow crystals.
-
Yield: Typically 70–85%.
-
2.2 Mechanistic Workflow
The following diagram illustrates the reaction pathway and critical intermediates.
Caption: Mechanistic pathway for the oxidative condensation synthesis of the target benzimidazole.[6]
Part 3: Spectroscopic Characterization[6]
Trustworthy identification relies on specific spectral fingerprints.
3.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃ / DMSO-d₆):
-
12.8 ppm (s, 1H): Broad singlet corresponding to the benzimidazole
. - 7.50–7.80 ppm (m, 4H): Multiplets for the benzimidazole aromatic ring protons (AA'BB' system).
- 7.57 ppm (s, 1H): Proton at position 2' of the phenyl ring (ortho to methoxy, meta to attachment).
- 7.17 ppm (dd, 1H): Proton at position 6' (ortho to attachment).
- 7.11 ppm (d, 1H): Proton at position 5' (ortho to methoxy).
-
3.87 ppm (s, 3H) & 3.82 ppm (s, 3H): Two distinct singlets for the methoxy (
) groups.
-
12.8 ppm (s, 1H): Broad singlet corresponding to the benzimidazole
3.2 Infrared Spectroscopy (FT-IR)
-
3300–3050 cm⁻¹: Broad band,
stretching (intermolecular H-bonding). -
2940–2830 cm⁻¹:
stretching (aliphatic methyl groups of methoxy). -
1625 cm⁻¹:
stretching (benzimidazole ring). -
1260 & 1025 cm⁻¹:
asymmetric and symmetric stretching (aryl alkyl ethers).
Part 4: Biological Potential & Pharmacophore Analysis
The 2-(3,4-dimethoxyphenyl)-1H-benzimidazole structure serves as a "privileged scaffold," capable of binding to multiple biological targets.
4.1 Pharmacophore Mapping
-
H-Bond Donor (N1-H): Critical for binding to amino acid residues (e.g., Glu, Asp) in receptor pockets.
-
H-Bond Acceptor (N3): Interacts with backbone amides or water networks.
-
Dimethoxy Motif: Mimics the adenosine ring of ATP, allowing the molecule to function as a competitive inhibitor in kinase ATP-binding pockets. It also enhances lipophilicity for membrane permeability.
4.2 Known & Potential Activities[3]
-
Antimicrobial/Antifungal: Derivatives of this scaffold have shown efficacy against Candida albicans and Aspergillus niger by inhibiting ergosterol biosynthesis or disrupting microtubule polymerization (similar to benomyl).
-
Anticancer (Cytotoxicity): The planar structure allows intercalation into DNA, while the dimethoxy tail fits into the minor groove. Analogs (e.g., trimethoxy variants) are potent tubulin inhibitors.
-
Antioxidant: The benzimidazole ring can act as a radical scavenger.
Caption: Pharmacophore map highlighting functional groups critical for target interaction.
References
-
Khalaji, A. D., et al. (2011). "Crystal structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole." Acta Crystallographica Section E, 67(12), o3255. Link
-
BenchChem. "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide." Link
-
RSC Advances. "Protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substituted benzimidazoles." RSC Advances, 2014. Link
-
ChemicalBook. "2-(3,4-Dimethoxyphenyl)-1H-benzimidazole Product Properties." Link
Sources
- 1. 2-(3,4-DIMETHOXYPHENYL)-1H-BENZIMIDAZOLE | 2620-85-1 [chemicalbook.com]
- 2. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4,5-TRIMETHOXYPHENYL)-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOLE CAS#: 2620-81-7 [m.chemicalbook.com]
